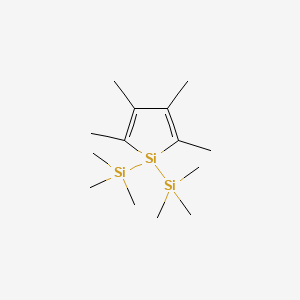
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is an organosilicon compound characterized by its unique silole ring structure. Siloles are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylsilane with a suitable silane precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form siloxane derivatives.
Reduction: Reduction reactions to modify the silole ring.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various functional groups into the silole ring.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and as a component in specialized coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole involves its interaction with molecular targets through its silole ring structure. The electronic properties of the silole ring allow it to participate in various chemical reactions and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity.
Uniqueness
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is unique due to its specific silole ring structure and the presence of multiple methyl and trimethylsilyl groups, which confer distinct electronic and chemical properties.
Propiedades
Número CAS |
170308-80-2 |
|---|---|
Fórmula molecular |
C14H30Si3 |
Peso molecular |
282.64 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4,5-tetramethyl-1-trimethylsilylsilol-1-yl)silane |
InChI |
InChI=1S/C14H30Si3/c1-11-12(2)14(4)17(13(11)3,15(5,6)7)16(8,9)10/h1-10H3 |
Clave InChI |
KMPFTECIQLFMBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([Si](C(=C1C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
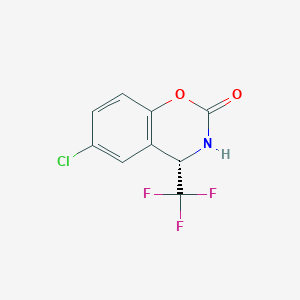
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
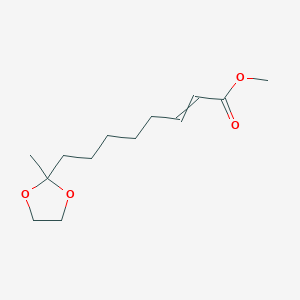
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
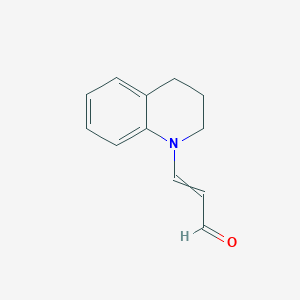
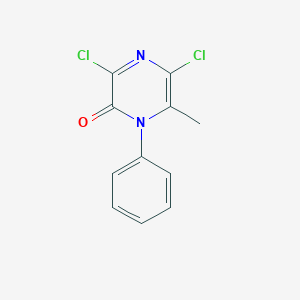
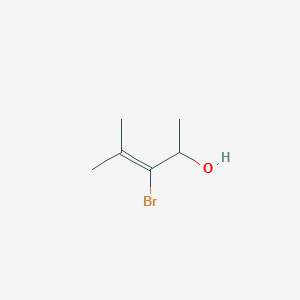
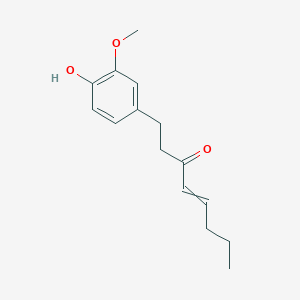
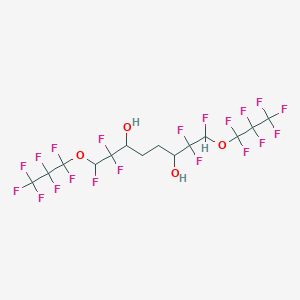
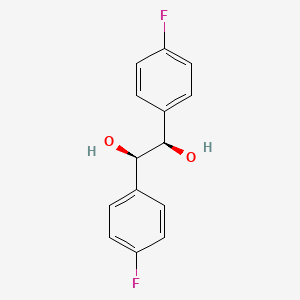
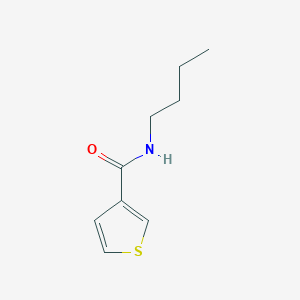
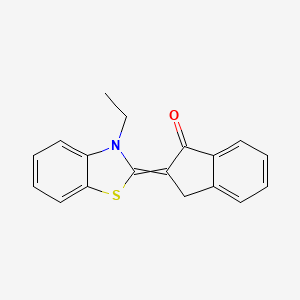
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
